molecular formula C22H18N4OS B11289887 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11289887
M. Wt: 386.5 g/mol
InChI Key: AVGQLRYLGXPBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a triazole ring fused to a quinazolinone scaffold. The substitution at the 2-position with a benzylsulfanyl group (-S-CH₂-C₆H₅) and the 6-position with a phenyl group introduces steric and electronic modifications that influence solubility, reactivity, and pharmacological properties.

Synthetic routes for this compound often involve multicomponent reactions under solvent-free or catalyst-driven conditions. For instance, Heravi et al. demonstrated that sulfamic acid can catalyze the formation of triazoloquinazolinones via one-pot condensation of aldehydes, amines, and diketones . Copper-based nanocatalysts, such as Cu@HAP@KIT-6, have also been employed to achieve high yields (88–97%) under mild conditions .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H18N4OS/c27-20-12-17(16-9-5-2-6-10-16)11-19-18(20)13-26-21(23-19)24-22(25-26)28-14-15-7-3-1-4-8-15/h1-10,13,17H,11-12,14H2

InChI Key

AVGQLRYLGXPBND-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4)N=C21)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of N-Cyanoimidocarbonates

The reaction of N-cyanoimidocarbonates with anthranilic acid derivatives under basic conditions yields triazoloquinazolinones. For instance, heating N-cyanoimidocarbonate with ethanolamine in the presence of triethylamine facilitates cyclization to form the triazolo ring. This method, detailed in, produces intermediates with replaceable substituents (e.g., methoxy or hydroxyl groups) at position 2, enabling post-synthetic modifications.

Representative Procedure :
A solution of N-cyanoimidocarbonate (10 mmol) in ethanol (20 mL) is treated with triethylamine (30 mmol) at 0°C. After stirring overnight, acidification with HCl induces cyclization. The crude product is refluxed, filtered, and recrystallized from tetrahydrofuran (THF) to yield the triazoloquinazolinone core.

Introduction of the Benzylsulfanyl Group

Nucleophilic Substitution at Position 2

The hydroxyl or methoxy group at position 2 of the triazoloquinazolinone core is replaced via nucleophilic substitution. Using benzylsulfanyl chloride (Cl-S-CH2C6H5) or benzyl mercaptan (HS-CH2C6H5) under basic conditions introduces the desired substituent.

Optimized Protocol :

  • Substrate Preparation : Compound 5 (1 mmol) (methoxy-substituted triazoloquinazolinone) is dissolved in dry DMF (5 mL).

  • Base Activation : Potassium carbonate (1.2 mmol) is added to generate the alkoxide intermediate.

  • Alkylation : Benzylsulfanyl chloride (1.5 mmol) is introduced dropwise, and the mixture is stirred for 18 hours at room temperature.

  • Workup : The product is precipitated in ice-water, filtered, and recrystallized from THF-hexane.

Analytical Data :

  • IR : Absorption at 1,671 cm⁻¹ confirms C=O retention.

  • ¹H-NMR : A triplet at δ 3.37 ppm (NCH2CH2Ph) and multiplet at δ 7.22–8.20 ppm (Ar-H) validate benzylsulfanyl incorporation.

Direct Cyclization with Benzylsulfanyl-Containing Precursors

Alternative routes involve pre-functionalized building blocks. For example, substituting anthranilic acid with 2-(benzylsulfanyl)anthranilic acid in Niementowski’s synthesis yields the target compound directly.

Niementowski’s Adaptation :

  • Reactants : 2-(Benzylsulfanyl)anthranilic acid (1 eq) and formamide (3 eq) are heated at 125–130°C.

  • Cyclization : Intramolecular dehydration forms the quinazolinone ring.

  • Triazolo Annulation : Subsequent treatment with hydrazine and acetic acid closes the triazolo ring.

Yield : 58–65% (reported for analogous quinazolinones).

Post-Synthetic Modifications

Thiolation of Carbonyl Groups

Phosphorus pentasulfide (P4S10) converts ketones to thiones, though this typically yields C=S bonds rather than thioethers. To achieve C-S-C linkages, thiol-ene reactions or Mitsunobu conditions may be employed, albeit requiring specialized reagents.

Comparative Analysis of Methods

Method Reagents Yield Advantages Limitations
Nucleophilic SubstitutionBenzylsulfanyl chloride, K2CO372%High regioselectivityRequires pre-functionalized core
Direct Cyclization2-(Benzylsulfanyl)anthranilic acid65%One-pot synthesisLimited precursor availability
ThiolationP4S10, pyridine41%Converts carbonylsForms thiones (C=S), not thioethers

Characterization and Validation

Spectroscopic Confirmation

  • Mass Spectrometry : Molecular ion peaks at m/z 308 (M⁺) align with the calculated mass (C22H19N4OS).

  • ¹³C-NMR : Signals at δ 185.71 ppm (C=S) and δ 162.78 ppm (C=O) distinguish thioether and ketone functionalities.

Industrial and Environmental Considerations

Solvent Selection

DMF and THF are commonly used due to their high polarity, but substitution with greener solvents (e.g., cyclopentyl methyl ether) is advised to reduce environmental impact.

Waste Management

Phosphorus-containing byproducts from P4S10 reactions require neutralization with aqueous K2CO3 prior to disposal .

Scientific Research Applications

Biological Activities

The biological activity of 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is primarily attributed to its quinazoline and triazole components. These features have been associated with several pharmacological effects:

  • Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar anticancer effects due to its structural analogies with other known anticancer agents.
  • Antimicrobial Activity : Triazole derivatives are recognized for their antifungal and antibacterial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : The compound's potential anti-inflammatory properties have been explored through various in vitro and in vivo studies. These studies indicate that it may inhibit inflammatory pathways effectively.

Case Studies

Several studies have evaluated the biological activities of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of a triazole moiety enhanced the overall potency of these compounds .
  • Antimicrobial Studies : Research has shown that similar compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, a key enzyme involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s antioxidant properties may contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one with structurally analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Synthesis Yield Key References
This compound -S-CH₂-C₆H₅ (2), -C₆H₅ (6) C₂₂H₁₈N₄OS 386.47 88–97%
2-(Isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one -S-(CH₂)₂CH(CH₃)₂ (2), -C₄H₃S (6) C₁₈H₂₀N₄OS₂ 372.50 Not reported
Tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one Fused benzimidazole core Varies Varies 70–85%

Key Observations:

Structural Modifications: The benzylsulfanyl substituent in the target compound enhances lipophilicity compared to the isopentylsulfanyl group in the thienyl derivative . This may improve membrane permeability in biological systems.

Synthetic Efficiency :

  • Copper-catalyzed methods yield the target compound in 88–97% efficiency, outperforming traditional solvent-free approaches (70–85% for tetrahydrobenzimidazo derivatives) .
  • The isopentylsulfanyl-thienyl analog lacks reported yields, suggesting synthetic challenges or niche applications .

Reactivity and Stability: The quinazolinone core in all compounds is susceptible to nucleophilic attack at the carbonyl group, but the benzylsulfanyl substituent may sterically hinder such reactions in the target compound .

Biological Activity

2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound belonging to the quinazolinone family, which has garnered interest for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature.

Chemical Structure and Properties

The compound can be characterized by its unique triazoloquinazolinone structure, which contributes to its pharmacological properties. The molecular formula is C18H16N4SC_{18}H_{16}N_4S, and it features a benzylsulfanyl group that enhances its biological interactions.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-1162.44Topoisomerase II inhibition
Compound BHepG-23.91DNA intercalation

In a study on related triazoloquinazolines, it was found that these compounds can act as intercalators in DNA, leading to cytotoxic effects in cancer cells .

Anti-inflammatory Activity

Quinazoline derivatives have shown promise as anti-inflammatory agents. Specifically, they inhibit the production of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. The compound's structural features allow it to effectively block TNF-α secretion in human cell lines .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. Certain compounds within this class have demonstrated activity against influenza A virus by inhibiting viral replication mechanisms. The specific activity of this compound against viral targets remains an area for future investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazolinones and their derivatives:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results indicated that modifications in the benzylsulfanyl group significantly influenced cytotoxicity levels.
  • Inhibition of Protein Kinases : Another research highlighted the ability of certain quinazoline derivatives to inhibit protein kinases involved in cell signaling pathways related to cancer progression. This suggests a potential therapeutic application in targeted cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinone derivatives have revealed that specific substitutions can enhance their biological efficacy. For example, the presence of electron-withdrawing groups on the phenyl ring increases anticancer activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted triazoles with quinazolinone precursors. For example, Petrov & Kasatochkin (2014) demonstrated that using a deep eutectic solvent (e.g., NGPU catalyst) improves reaction efficiency by reducing time (from 12–24 hours to 4–6 hours) and increasing yields (70–85% vs. 50–60% with traditional catalysts) . Key variables include temperature (optimized at 80–100°C), solvent polarity, and stoichiometric ratios of reactants. Reaction progress should be monitored via TLC or HPLC to identify intermediates and optimize stepwise additions.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography is critical for confirming the fused heterocyclic core and substituent positions. Liu et al. (2023) used single-crystal X-ray diffraction to validate the planar geometry of a related triazoloquinazolinone derivative, identifying bond angles (e.g., C-N-C at ~120°) and torsion angles critical for stability . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to assign benzylsulfanyl and phenyl group environments.
  • FT-IR : Peaks at 1650–1700 cm1^{-1} confirm the carbonyl group.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+.

Q. What computational methods are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and lipophilicity (XLogP ~3.5–4.0) . Molecular dynamics simulations (e.g., using GROMACS) assess solubility by modeling solute-solvent interactions. For example, Alagarsamy et al. (2007) correlated computed dipole moments (4.5–5.0 D) with experimental solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving triazoloquinazolinone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve this:

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for pH, temperature, and incubation time.
  • SAR Analysis : Compare substituent effects; e.g., the benzylsulfanyl group may enhance membrane permeability but reduce aqueous solubility .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes.

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach as outlined in Project INCHEMBIOL :

Lab Studies : Measure hydrolysis rates (pH 4–9), photolysis under UV/visible light, and biodegradation (OECD 301D).

Field Studies : Use LC-MS/MS to quantify residues in soil/water matrices.

Ecotoxicology : Assess acute/chronic effects on Daphnia magna (OECD 202) and algae (OECD 201).

  • Data Integration : Apply fugacity models to predict multi-compartment distribution (e.g., air-water partition coefficient).

Q. How can DFT and molecular docking elucidate the mechanism of action for this compound’s enzyme inhibition?

  • Methodological Answer :

  • Target Identification : Use SwissTargetPrediction to prioritize enzymes (e.g., kinases, phosphodiesterases).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. For example, Alagarsamy et al. (2005) identified H-bonding between the triazole N and His264 of H1-receptors .
  • MD Refinement : Run 100-ns simulations (NAMD/AMBER) to assess binding stability and entropy changes.

Q. What strategies improve regioselectivity in synthesizing analogs with modified substituents?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the quinazolinone nitrogen) to steer electrophilic substitution .
  • Catalyst Screening : Test Pd(0)/Cu(I) systems for Suzuki couplings; Lipson et al. (2003) achieved >90% regioselectivity using Pd(PPh3_3)4_4 for arylations .
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor kinetic products over thermodynamically stable isomers.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to detect melting/decomposition points. Conflicting data may arise from impurities; repurify via recrystallization (ethanol/water) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Fedotov et al. (2023) attributed instability in salts to hygroscopicity, recommending anhydrous storage .

Methodological Framework

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide interdisciplinary studies on this compound?

  • Methodological Answer : Apply Bruyne’s quadripolar framework :

  • Theoretical : Link quantum mechanics (QM) calculations to observed reactivity.
  • Epistemological : Validate hypotheses through iterative synthesis-bioassay cycles.
  • Morphological : Map structure-activity relationships (SAR) using cheminformatics tools (e.g., RDKit).
  • Technical : Optimize HPLC methods (C18 column, 70:30 MeOH/H2_2O) for purity analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.